Spacer Arm Length and End-to-End Distance: NHS-PEG8-SH Occupies the Optimal Range for Ternary Complex Formation in PROTAC Design
In targeted protein degradation (PROTAC) applications, the PEG8 spacer provides an end-to-end distance of approximately 32.25 Å, which falls within the optimal range for spanning the 3+ nm distance between E3 ligase and target protein binding pockets . In contrast, the shorter PEG4 spacer (17.6 Å) acts as a near-rigid spacer that can sterically restrict ternary complex formation, while the longer PEG12 spacer (53.4 Å) introduces excessive conformational entropy that reduces the effective local concentration of the binary binding partners . Structure-activity relationship studies indicate that the progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC₅₀ values [1].
| Evidence Dimension | Spacer arm length and ternary complex formation efficiency |
|---|---|
| Target Compound Data | NHS-PEG8-SH: end-to-end distance ~32.25 Å |
| Comparator Or Baseline | NHS-PEG4-SH: ~17.6 Å; NHS-PEG12-SH: ~53.4 Å |
| Quantified Difference | PEG8 provides 14.65 Å greater reach than PEG4; 21.15 Å less than PEG12 |
| Conditions | Calculated spacer arm lengths based on ethylene glycol unit count (n=4, 8, 12); PROTAC ternary complex formation assays |
Why This Matters
The PEG8 spacer length balances rigidity and flexibility to maximize productive ternary complex formation in PROTACs, a design parameter directly linked to degradation efficiency and cellular potency.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
